molecular formula C8H11Cl2N B1464777 4-Chloro-2-propylpyridine hydrochloride CAS No. 98420-92-9

4-Chloro-2-propylpyridine hydrochloride

Cat. No. B1464777
CAS RN: 98420-92-9
M. Wt: 192.08 g/mol
InChI Key: GXSCEQFBLFADMQ-UHFFFAOYSA-N
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Description

4-Chloro-2-propylpyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . It is used in the field of medicine synthesis .


Synthesis Analysis

The synthesis of pyridines and related compounds like 4-Chloro-2-propylpyridine hydrochloride involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-propylpyridine hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 192.086 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-propylpyridine hydrochloride include its molecular formula (C8H11Cl2N), molecular weight (192.086 Da), and its structure .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-2-propylpyridine hydrochloride: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyridine core is a common motif in drugs, and the chlorine substituent can be readily modified to create diverse medicinal agents . For instance, it can be used to synthesize derivatives with potential antifungal, antibacterial, and anticancer activities.

Agrochemical Development

In agriculture, this compound serves as a precursor for the synthesis of herbicides and insecticides . The chloropyridine structure is integral to the design of compounds that target a broad range of pests and weeds, contributing to crop protection and yield improvement.

Material Science

4-Chloro-2-propylpyridine hydrochloride: can be utilized in material science, particularly in the development of novel polymers and coatings. Its ability to act as a ligand for metal complexes makes it useful in creating materials with specific electronic or photonic properties .

Environmental Applications

This compound is also explored for environmental applications, such as the development of sensors for detecting pollutants or as a building block for compounds that can degrade harmful substances . Its stability and reactivity make it suitable for creating molecules that interact with various environmental targets.

Biochemical Research

In biochemistry, 4-Chloro-2-propylpyridine hydrochloride can be used to study enzyme-substrate interactions and to develop inhibitors for enzymes that are crucial in disease pathways . It can also be tagged with radioactive isotopes for imaging and diagnostic purposes.

Metal Complexation

The pyridine ring in 4-Chloro-2-propylpyridine hydrochloride can coordinate with metals, leading to applications in catalysis and metal recovery processes. These complexes can catalyze various chemical reactions or be used to extract metals from ores or waste streams .

Analytical Chemistry

Due to its distinct chemical properties, this compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or to develop new analytical methods for compound detection and quantification .

Synthetic Organic Chemistry

Lastly, it’s a versatile reagent in synthetic organic chemistry for constructing complex molecules. It can undergo various reactions, including coupling reactions, halogenation, and nucleophilic substitution, to create a wide array of organic compounds .

Safety and Hazards

The safety data sheet for hydrochloric acid, a component of 4-Chloro-2-propylpyridine hydrochloride, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid release to the environment .

properties

IUPAC Name

4-chloro-2-propylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSCEQFBLFADMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696119
Record name 4-Chloro-2-propylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-propylpyridine hydrochloride

CAS RN

98420-92-9
Record name 4-Chloro-2-propylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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